molecular formula C15H12N4O6 B3821198 N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide

Cat. No.: B3821198
M. Wt: 344.28 g/mol
InChI Key: JYAQOHVPHGZKHH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is an organic compound with a complex structure that includes both acetylamino and dinitrobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of aniline to produce 3,5-dinitroaniline. This intermediate is then acetylated to form N-[4-(acetylamino)phenyl]-3,5-dinitroaniline. Finally, the amine group is converted to the benzamide through a reaction with benzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-[4-(amino)phenyl]-3,5-dinitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3,5-dinitroaniline
  • N-[4-(amino)phenyl]-3,5-dinitrobenzamide
  • N-[4-(acetylamino)phenyl]-2,4-dinitrobenzamide

Uniqueness

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both acetylamino and dinitrobenzamide groups, which confer distinct chemical properties

Biological Activity

Overview

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is an organic compound characterized by the presence of acetylamino and dinitrobenzamide functional groups. Its complex structure allows for a variety of chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H9_{9}N5_{5}O4_{4}
  • Molecular Weight : 251.21 g/mol
  • Structural Features :
    • Acetylamino group
    • Two nitro groups at the 3 and 5 positions of the benzene ring

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological macromolecules. This dual functionality may affect various biochemical pathways, leading to its observed biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dinitrobenzamide demonstrate effectiveness against various bacterial and fungal pathogens. A notable example includes the compound's low minimum inhibitory concentration (MIC) against Streptococcus mutans and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies revealed that derivatives like N-(4-aminocyclooctyl)-3,5-dinitrobenzamide showed promising results against cancer cell lines such as HeLa and MDA-MB-231. The IC50_{50} values for these compounds were reported to be as low as 10 nM, indicating potent cytotoxic effects against cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study highlighted the antimicrobial activity of various dinitrobenzamide derivatives. The results showed that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with MIC values comparable to established antibiotics .
  • Anticancer Evaluation :
    • In another investigation, researchers synthesized several analogs of this compound and tested their effects on cancer cell proliferation. The findings indicated that certain modifications to the compound's structure enhanced its cytotoxicity against breast cancer cells .

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity (IC50_{50})
This compoundModerate10 nM (HeLa)
N-[4-(aminocyclooctyl)-3,5-dinitrobenzamideHigh15 nM (MDA-MB-231)
N-[4-(amino)phenyl]-3,5-dinitrobenzamideLow20 nM (MCF-7)

Properties

IUPAC Name

N-(4-acetamidophenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-9(20)16-11-2-4-12(5-3-11)17-15(21)10-6-13(18(22)23)8-14(7-10)19(24)25/h2-8H,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQOHVPHGZKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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